molecular formula C9H10Cl2FN B2784936 1-(5-Chloro-2-fluorophenyl)cyclopropan-1-amine;hydrochloride CAS No. 2460756-49-2

1-(5-Chloro-2-fluorophenyl)cyclopropan-1-amine;hydrochloride

Cat. No.: B2784936
CAS No.: 2460756-49-2
M. Wt: 222.08
InChI Key: IIMJBDPHHUCOIH-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-fluorophenyl)cyclopropan-1-amine hydrochloride is a cyclopropane-containing organic compound with a halogenated aromatic substituent. The molecule features a cyclopropane ring directly bonded to an amine group, which is protonated as a hydrochloride salt to enhance stability and solubility. This compound is primarily utilized as a pharmaceutical intermediate or building block in drug discovery, particularly in the synthesis of enzyme inhibitors or receptor-targeted therapies .

Properties

IUPAC Name

1-(5-chloro-2-fluorophenyl)cyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFN.ClH/c10-6-1-2-8(11)7(5-6)9(12)3-4-9;/h1-2,5H,3-4,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMJBDPHHUCOIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=C(C=CC(=C2)Cl)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(5-Chloro-2-fluorophenyl)cyclopropan-1-amine;hydrochloride involves several steps. One common method includes the reaction of 5-chloro-2-fluorobenzyl chloride with cyclopropanamine under specific conditions to form the desired product. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .

Chemical Reactions Analysis

1-(5-Chloro-2-fluorophenyl)cyclopropan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles such as hydroxide or alkoxide ions.

Scientific Research Applications

1-(5-Chloro-2-fluorophenyl)cyclopropan-1-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and signaling pathways.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including its role as a potential drug candidate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-fluorophenyl)cyclopropan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to modulate certain receptors or enzymes, leading to changes in cellular signaling and function. Detailed studies are required to fully elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 1-(5-Chloro-2-fluorophenyl)cyclopropan-1-amine hydrochloride can be elucidated by comparing it to analogs with variations in substituent type, position, or core structure. Below is a detailed analysis:

Substituent Halogen Type and Position

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
1-(5-Chloro-2-fluorophenyl)cyclopropan-1-amine hydrochloride 5-Cl, 2-F C₉H₁₀ClF₂N·HCl ~223–224* Potential enzyme inhibition; high polarity due to dual halogens
1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride 2-F C₉H₁₁ClFN 187.64 Simpler electronic profile; used in solubility studies
1-(5-Bromo-2-fluorophenyl)cyclopropan-1-amine hydrochloride 5-Br, 2-F C₉H₁₀BrClFN 266.54 Increased molecular weight; potential radiopharmaceutical applications
1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride 4-Br C₉H₁₀BrClN 248.55 Altered steric effects; explored in ligand design

Notes:

  • Halogen Effects : Chlorine and bromine introduce distinct electronic (Cl: electronegative, Br: polarizable) and steric effects. Bromine’s larger atomic radius may enhance binding in hydrophobic enzyme pockets .
  • Positional Isomerism : The 5-Cl-2-F substitution in the target compound creates a unique dipole moment compared to analogs with halogens at other positions (e.g., 4-Br in ).

Core Structural Variations

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Differences Reference
(R)-1-(5-Chloro-2-fluorophenyl)ethylamine hydrochloride Ethylamine backbone C₈H₁₀ClF₂N·HCl 173.62 Flexible backbone vs. rigid cyclopropane; impacts pharmacokinetics
1-(5-Methyl-1,3-benzoxazol-2-yl)cyclopropan-1-amine hydrochloride Benzoxazole substituent C₁₁H₁₃ClN₂O 224.69 Enhanced aromaticity; potential CNS activity due to benzoxazole
1-(3,3-Difluorocyclobutyl)cyclopropan-1-amine hydrochloride Difluorocyclobutyl group C₇H₁₁ClF₂N 183.6 Increased fluorination; altered solubility and metabolic stability

Notes:

  • Cyclopropane vs.
  • Heterocyclic Additions : Benzoxazole or benzodioxin groups (e.g., ) introduce π-π stacking capabilities, relevant in kinase inhibitor design.

Physicochemical and Pharmacological Properties

  • Solubility : All hydrochloride salts exhibit improved aqueous solubility compared to free bases. The 5-Cl-2-F derivative may have intermediate solubility between the less-halogenated (2-F) and bulkier (5-Br) analogs .
  • Stability : Storage at 2–8°C is common for cyclopropanamine hydrochlorides to prevent decomposition .
  • Biological Activity : The dual halogenation (Cl/F) in the target compound may enhance binding to enzymes like BACE1 (implicated in Alzheimer’s disease), as seen in related structures .

Biological Activity

1-(5-Chloro-2-fluorophenyl)cyclopropan-1-amine;hydrochloride is a chemical compound that has gained attention in pharmacological and biochemical research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a cyclopropane ring attached to a phenyl group that is substituted with chlorine and fluorine atoms. Its molecular formula is C10_{10}H10_{10}ClF, and it has a molecular weight of approximately 207.64 g/mol. The hydrochloride form enhances its solubility, making it suitable for biological studies .

The biological activity of 1-(5-Chloro-2-fluorophenyl)cyclopropan-1-amine;hydrochloride is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that the compound may modulate the activity of certain monoamine oxidases (MAOs), which are crucial in neurotransmitter metabolism . The presence of the fluorine atom is believed to enhance binding affinity, thereby increasing inhibitory potency against these enzymes.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits significant biological activity, particularly in the context of cancer therapy and neuropharmacology:

  • Cancer Therapy : Studies have shown that derivatives of phenylcyclopropylamines, including 1-(5-Chloro-2-fluorophenyl)cyclopropan-1-amine;hydrochloride, demonstrate cytotoxic effects on various cancer cell lines. For instance, compounds with similar structures have been reported to induce apoptosis in hypopharyngeal tumor cells, suggesting potential applications in anticancer drug development .
  • Neuropharmacology : The compound's ability to inhibit MAOs may position it as a candidate for treating mood disorders and other neurological conditions. It has been shown that fluorinated phenylcyclopropylamines can significantly enhance inhibitory activity compared to their non-fluorinated counterparts .

Comparative Analysis with Similar Compounds

A comparative analysis reveals how structural variations affect biological activity. Below is a table summarizing key features of similar compounds:

Compound NameMolecular FormulaKey Features
1-(4-chloro-2-fluorophenyl)cyclopropan-1-amineC10_{10}H10_{10}ClFDifferent chlorine substitution pattern
2-(3-chloro-4-fluorophenyl)cyclopropan-1-amineC10_{10}H10_{10}ClFDifferent position of chlorine and fluorine on the ring
2-(3,4-difluorophenyl)cyclopropanamine hydrochlorideC10_{10}H8_{8}ClF2_2Contains two fluorine atoms, altering its activity profile

The unique substitution pattern of 1-(5-Chloro-2-fluorophenyl)cyclopropan-1-amine;hydrochloride may influence its binding affinity and selectivity towards biological targets compared to these similar compounds .

Case Studies and Research Findings

Several studies have focused on elucidating the biological effects of this compound:

  • Inhibition Studies : Research demonstrated that the compound acts as a competitive inhibitor of microbial tyramine oxidase, exhibiting an IC50_{50} value significantly lower than non-fluorinated analogs. This suggests enhanced efficacy due to fluorine substitution .
  • Cytotoxicity Assays : In vitro assays have shown that this compound can induce apoptosis in cancer cell lines more effectively than standard chemotherapy agents like bleomycin .
  • Pharmacokinetic Studies : Ongoing research is investigating the pharmacokinetic properties of 1-(5-Chloro-2-fluorophenyl)cyclopropan-1-amine;hydrochloride to better understand its absorption, distribution, metabolism, and excretion (ADME) profiles.

Q & A

Q. What are the optimized synthetic routes for 1-(5-Chloro-2-fluorophenyl)cyclopropan-1-amine hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves cyclopropanation of a halogenated benzyl precursor (e.g., 5-chloro-2-fluorobenzyl chloride) with cyclopropylamine under basic conditions (e.g., NaOH or K₂CO₃ in dichloromethane/toluene). Critical parameters include:
  • Temperature : 60–80°C to balance reaction rate and side-product formation.
  • Catalyst : Transition-metal catalysts (e.g., Pd) may enhance regioselectivity in coupling steps.
  • Purification : Recrystallization or column chromatography is used to achieve >95% purity .
    Industrial-scale production employs continuous flow reactors to optimize heat transfer and reduce byproducts .

Q. How is the molecular structure of this compound validated, and what analytical techniques are prioritized?

  • Methodological Answer : Structural confirmation relies on:
  • NMR Spectroscopy : ¹H/¹³C NMR to verify cyclopropane ring integrity and substituent positions (e.g., ¹H NMR δ 1.2–1.5 ppm for cyclopropane protons) .
  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) resolves stereochemistry and hydrogen-bonding networks in single crystals .
  • HRMS : High-resolution mass spectrometry confirms molecular formula (e.g., [M+H]⁺ = 216.05 Da) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different receptor-binding assays?

  • Methodological Answer : Discrepancies often arise from:
  • Receptor Isoforms : Use isoform-specific cell lines (e.g., HEK293 transfected with 5-HT2C vs. 5-HT2A receptors) to isolate target interactions .
  • Assay Conditions : Standardize buffer pH (7.4), temperature (37°C), and incubation time (30 min) to minimize variability .
  • Data Validation : Cross-validate with orthogonal techniques (e.g., SPR for binding kinetics vs. cAMP assays for functional activity) .

Q. How can computational modeling predict the enantiomer-specific pharmacological effects of this compound?

  • Methodological Answer : Computational workflows include:
  • Docking Studies : Use AutoDock Vina to model (R)- and (S)-enantiomers in target binding pockets (e.g., serotonin receptors).
  • MD Simulations : 100-ns trajectories in GROMACS assess stability of ligand-receptor complexes (e.g., RMSD < 2 Å indicates stable binding).
  • Free Energy Calculations : MM-PBSA/GBSA quantifies binding affinities, correlating with experimental IC₅₀ values .
    Experimental validation via chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers for individual bioactivity testing .

Q. What are the challenges in characterizing the compound’s metabolic stability, and how are they addressed?

  • Methodological Answer : Key challenges and solutions:
  • Cyclopropane Ring Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Use deuterated analogs to trace metabolic pathways.
  • Fluorine/Chlorine Effects : ¹⁹F NMR tracks defluorination; Cl substituents may require radiolabeling (³⁶Cl) for precise metabolite identification .
  • CYP Enzyme Interactions : CYP450 inhibition assays (e.g., fluorogenic substrates) identify isoform-specific metabolism .

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